molecular formula C8H4F4O3 B075858 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid CAS No. 14742-39-3

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid

Cat. No.: B075858
CAS No.: 14742-39-3
M. Wt: 224.11 g/mol
InChI Key: NXTODGOOFUJCNQ-UHFFFAOYSA-N
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Description

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid is an organic compound with the molecular formula C8H4F4O3 It is characterized by the presence of four fluorine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid typically involves the reaction of 2,3,5,6-tetrafluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2,3,5,6-tetrafluorophenol, chloroacetic acid, sodium hydroxide

    Solvent: Water or an organic solvent such as dimethyl sulfoxide

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as crystallization or distillation to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorophenoxyacetic acid
  • 2,3,4,5,6-Pentafluorophenylacetic acid

Uniqueness

2-(2,3,5,6-Tetrafluorophenoxy)acetic acid is unique due to the specific arrangement of fluorine atoms on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

2-(2,3,5,6-tetrafluorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-3-1-4(10)7(12)8(6(3)11)15-2-5(13)14/h1H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTODGOOFUJCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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